molecular formula C14H18N5O7P B079592 Monobutyryl cyclic AMP CAS No. 13117-60-7

Monobutyryl cyclic AMP

Cat. No. B079592
CAS RN: 13117-60-7
M. Wt: 399.3 g/mol
InChI Key: NVGDLMUKSMHEQT-FRJWGUMJSA-N
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Description

Monobutyryl cyclic AMP (mb-cAMP) is a derivative of cyclic AMP (cAMP), a secondary messenger molecule that plays a crucial role in intracellular signal transduction. Mb-cAMP is synthesized by the addition of a butyryl group to the 3'-OH position of cAMP. This modification increases its stability and enhances its ability to activate protein kinase A (PKA), leading to downstream effects on cellular processes.

Scientific Research Applications

  • Neurological Applications : Monobutyryl cyclic AMP and its derivatives have been used in neurological studies. For instance, N-monobutyryl-cyclic 3′,5′ monophosphate altered the morphology and biochemistry of cultured foetal rat brain cells, suggesting potential applications in neurodevelopmental research (Shapiro, 1973).

  • Cardiovascular Research : In cardiovascular research, topical dibutyryl cyclic AMP reversed experimental cerebral vasospasm in cats, indicating potential uses in managing postoperative complications of subarachnoid hemorrhage (Peterson, Searle, Mandy, & Leblanc, 1973). Additionally, dibutyryl cyclic AMP impacted potassium contractures in cat papillary muscles, suggesting a role in modulating myocardial relaxation processes (Meinertz, Nawrath, & Scholz, 1976).

  • Cancer Research : In cancer research, N6-monobutyryl cyclic AMP and dibutyryl cyclic AMP inhibited the proliferation of trophoblast cells, highlighting their potential in studying and possibly treating certain types of cancer (Barker & Isles, 1977).

  • Cellular and Molecular Biology : These compounds have been used to study cellular morphology changes and regulation of gene expression. For instance, dibutyryl cyclic AMP induced rapid transcriptional inactivation of certain genes in HL-60 cells, providing insights into the cyclic AMP-mediated control of cell growth and differentiation (Trepel et al., 1987).

  • Renal and Metabolic Studies : In renal studies, metabolism of dibutyryl cyclic AMP in rat kidneys was explored, revealing insights into its clearance and conversion to N6-monobutyryl adenosine (Coulson & Harrington, 1979).

Future Directions

: LGC Standards - O2’-Monobutyryl Cyclic AMP : Analysis of Monobutyryl and Dibutyryl Derivatives of Adenosine 3′,5 … : The actions of cyclic AMP, its butyryl derivatives and Na butyrate on …

properties

IUPAC Name

N-[9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N5O7P/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-10(21)11-7(25-14)4-24-27(22,23)26-11/h5-7,10-11,14,21H,2-4H2,1H3,(H,22,23)(H,15,16,18,20)/t7-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGDLMUKSMHEQT-FRJWGUMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33116-16-4 (unspecified hydrochloride salt), 13117-60-7 (Parent)
Record name Monobutyryl cyclic AMP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013117607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate), sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033116164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60927103
Record name N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monobutyryl cyclic AMP

CAS RN

13117-60-7, 33116-16-4
Record name Adenosine, N-(1-oxobutyl)-, cyclic 3′,5′-(hydrogen phosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13117-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monobutyryl cyclic AMP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013117607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate), sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033116164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate), sodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
590
Citations
DL Shapiro - Nature, 1973 - nature.com
I HAVE found that several aspects of the morphology and biochemistry of cultured foetal rat brain cells can be altered by N-monobutyryl-cyclic 3′,5′ monophosphate (N-but cyclic AMP…
Number of citations: 231 www.nature.com
JW Putney Jr - Life Sciences, 1978 - Elsevier
… in results obtained with monobutyryl cyclic AMP here as compared to those of Butcher (1) . The data in this report suggest that the responses to monobutyryl cyclic AMP can be inhibited …
Number of citations: 17 www.sciencedirect.com
LL Rebhun, C Villar-Palasi - Biochimica et Biophysica Acta (BBA) …, 1973 - Elsevier
… In addition, we cannot infer that all the effects of dibutyryl cyclic AMP, or the monobutyryl cyclic AMP derivatives are through the cyclic AMP regulatory system. It is possible that each …
Number of citations: 15 www.sciencedirect.com
JJ Voorhees, EA Duell, WH Kelsey - Archives of Dermatology, 1972 - jamanetwork.com
Dibutyryl adenosine 3′,5′-monophosphate (cyclic AMP), but not sodium butyrate or adenosine 5′-monophosphate (5′-AMP) produced a dose-dependent epidermal mitotic …
Number of citations: 115 jamanetwork.com
JP O'neill, CH Schröder, AW Hsle - J biol chem, 1975 - researchgate.net
… mulation of dibutyryl and N6-monobutyryl cyclic AMP, as well as NG… We have never detected any 02’-monobutyryl cyclic AMP … The intracellular stability of N6monobutyryl cyclic AMP can …
Number of citations: 47 www.researchgate.net
AW Hsle, K Kawashima, JP O'Neill… - Journal of Biological …, 1975 - Elsevier
… of intracellular N6-monobutyryl cyclic AMP on cyclic AMP … of intracellular NG-monobutyryl cyclic AMP on cyclic AMP … activity by the NE-monobutyryl cyclic AMP which accumulates in the …
Number of citations: 9 www.sciencedirect.com
H Nakamura, T WATANABE, S KAKIUCHI… - The Journal of …, 1979 - jstage.jst.go.jp
MATERIALS AND METHODS Chemicals-Dansyl chloride(1-dimethyl aminonaphthalene-5-sulfonyl chloride) was ob tained from Nakarai Chemical Co., cAMP and cGMP from Sigma, …
Number of citations: 8 www.jstage.jst.go.jp
RA Maurer - Nature, 1981 - nature.com
… Furthermore, monobutyryl cyclic AMP increases prolactin mRNA levels in pituitary cells … gene transcription and that addition of monobutyryl cyclic AMP to ergocryptine-pretreated cells …
Number of citations: 344 www.nature.com
EW Salzman, L Levine - The journal of clinical investigation, 1971 - Am Soc Clin Investig
… Dibutyryl cyclic AMP was degraded to 2'-O-monobutyryl cyclic AMP and to cyclic AMP in plasma, but plasma exhibited no cyclic nucleotide phosphodiesterase activity, and the …
Number of citations: 240 www.jci.org
WB Anderson, RL Perlman, I Pastan - Journal of Biological Chemistry, 1972 - Elsevier
Several analogues of cyclic adenosine 3′,5′-monophosphate (cyclic AMP) have been tested for their ability to inhibit the binding of cyclic AMP to cyclic AMP receptor (CRP) and to …
Number of citations: 75 www.sciencedirect.com

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